乌拉唑

概述

描述

科学研究应用

Urazole has a wide range of applications in scientific research:

作用机制

Target of Action

Urazole primarily targets bacterial DNA. It binds to the DNA, leading to the formation of cross-links, which disrupts the normal function of the DNA. This action is particularly effective against bacterial cells, making urazole a potent antibacterial agent .

Mode of Action

Upon binding to bacterial DNA, urazole induces cross-links that interfere with DNA replication and transcription. This disruption leads to a high rate of mutations within the bacterial chromosome, ultimately inhibiting bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by urazole is the DNA replication pathway. By binding to DNA and causing cross-links, urazole prevents the normal replication process, leading to cell cycle arrest and apoptosis in bacterial cells. This action also affects protein synthesis, as the transcription of essential genes is hindered .

Pharmacokinetics

Urazole’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact its bioavailability, ensuring that sufficient concentrations reach the target sites to exert its antibacterial effects.

Result of Action

At the molecular level, urazole’s binding to DNA results in the inhibition of DNA replication and transcription. This leads to a cascade of cellular effects, including the accumulation of mutations, cell cycle arrest, and ultimately, cell death. At the cellular level, this results in the effective elimination of bacterial pathogens .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence urazole’s action, efficacy, and stability. For instance, extreme pH levels can affect the stability of urazole, reducing its effectiveness. Similarly, high temperatures can accelerate the degradation of the compound. The presence of other substances, such as certain ions or organic compounds, can also interact with urazole, potentially enhancing or inhibiting its antibacterial activity .

生化分析

Biochemical Properties

Urazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, urazole derivatives have been shown to inhibit heat shock protein 72 (HSP-72), which is involved in stress responses . Additionally, urazole can form complexes with metal ions, which can further interact with biomolecules, affecting their function . These interactions highlight the versatility of urazole in modulating biochemical pathways.

Cellular Effects

Urazole impacts various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, urazole-Au nanoclusters have been used for mitochondrial imaging in cancer cells, indicating its potential in targeting specific cellular compartments . Moreover, urazole-containing hydrogels have shown biocompatibility and potential for biomedical applications . These effects underscore the importance of urazole in cellular biology.

Molecular Mechanism

At the molecular level, urazole exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity. For instance, urazole derivatives can inhibit enzyme activity by forming stable complexes with metal ions . Additionally, urazole can undergo pyrolysis, releasing gases such as HNCO, N2, NH3, CO2, and N2O, which can further interact with biomolecules . These molecular interactions highlight the multifaceted nature of urazole’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of urazole can change over time. Urazole is relatively stable, but its degradation products can influence long-term cellular function. For example, urazole radicals can form dimers in solution, which can dissociate back into radicals over time . This equilibrium between radicals and dimers can affect the overall activity of urazole in biochemical assays.

Dosage Effects in Animal Models

The effects of urazole vary with different dosages in animal models. At low doses, urazole may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At high doses, urazole can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Urazole is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . Additionally, urazole derivatives can undergo various metabolic transformations, leading to the formation of biologically active compounds . These interactions underscore the role of urazole in cellular metabolism.

Transport and Distribution

Within cells and tissues, urazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, urazole-Au nanoclusters have been shown to target mitochondria in cancer cells, indicating its potential for targeted drug delivery . These transport and distribution mechanisms are crucial for the effective use of urazole in biomedical applications.

Subcellular Localization

Urazole’s subcellular localization plays a significant role in its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, urazole derivatives can localize to the mitochondria, where they can exert their effects on cellular respiration and energy production . Understanding the subcellular localization of urazole is essential for optimizing its therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions: Urazole can be synthesized through various methods. One common approach involves the reaction of aniline derivatives with ethyl chloroformate to form carbamate derivatives, which then react with ethyl carbazide to yield semicarbazides. These semicarbazides cyclize to form urazoles . Another method involves the use of diphenyl carbonate and a wide range of amines to produce urazoles in a solvent-free, high-yielding, and equimolar manner .

Industrial Production Methods: Industrial production of urazole often employs bulk synthesis methods. For example, the synthesis of butyl, cyclohexyl, or benzyl urazole can be performed in a one-pot fashion, resulting in yields between 87% and 96% . This method is particularly suitable for large-scale production due to its simplicity and efficiency.

化学反应分析

Types of Reactions: Urazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its stability and reactivity, making it a versatile compound in organic synthesis.

Common Reagents and Conditions:

Oxidation: Urazole can be oxidized to form triazolinediones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of urazole can be achieved using reducing agents like sodium borohydride.

Substitution: Urazole can undergo substitution reactions with various electrophiles, leading to the formation of substituted urazoles.

Major Products: The major products formed from these reactions include triazolinediones, substituted urazoles, and other nitrogen-containing heterocycles .

相似化合物的比较

Triazolinediones: These compounds are closely related to urazole and share similar reactivity and stability.

Uniqueness: Urazole is unique due to its ability to form stable radicals and its versatility in various chemical reactions. Its stability and reactivity make it a valuable compound in both academic research and industrial applications .

生物活性

Urazole, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of urazole, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Overview of Urazole

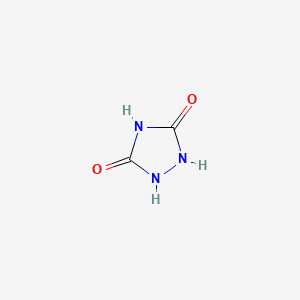

Urazole (1,2,4-triazole-3,5-dione) is characterized by its unique structure that allows for various functional modifications. Its derivatives have been synthesized and studied extensively for their biological activities, including anticancer, antifungal, and anti-inflammatory properties. The compound's ability to participate in various chemical reactions makes it a valuable scaffold in drug design.

Anticancer Activity

Several studies have reported the anticancer properties of urazole derivatives. For instance, certain urazole compounds exhibited significant cytotoxic effects against various cancer cell lines. A study demonstrated that urazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death mechanisms .

Table 1: Anticancer Activity of Urazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Phenylurazole | HeLa | 12.5 | Induction of apoptosis via caspase activation |

| 1,2-Dimethylurazole | MCF-7 | 8.3 | Inhibition of cell proliferation |

| 3-Methylurazole | A549 | 15.0 | Cell cycle arrest at G2/M phase |

Antifungal Activity

Urazole derivatives have also shown promising antifungal activity. For example, specific urazole compounds were effective against Candida species, exhibiting mechanisms that disrupt fungal cell membrane integrity .

Table 2: Antifungal Activity of Urazole Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Urazole-1 | Candida albicans | 32 µg/mL | Disruption of cell membrane |

| Urazole-2 | Aspergillus niger | 16 µg/mL | Inhibition of ergosterol synthesis |

Anti-inflammatory Activity

Research indicates that urazole derivatives can modulate inflammatory responses. One study highlighted that certain urazole compounds inhibited the release of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of urazole is attributed to several mechanisms:

- Enzyme Inhibition : Some urazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Urazole compounds may interact with specific receptors to exert their effects on cellular signaling pathways.

- Oxidative Stress Induction : Certain derivatives promote oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies illustrate the application of urazole in drug development:

- Case Study 1 : A novel urazole derivative was developed as a potential therapeutic agent for breast cancer treatment. Preclinical trials showed a significant reduction in tumor growth in animal models when treated with this compound.

- Case Study 2 : Research on a series of urazole-based compounds revealed their efficacy against resistant fungal strains, paving the way for new antifungal therapies.

属性

IUPAC Name |

1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDATXMIGEVPXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062920 | |

| Record name | 1,2,4-Triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3232-84-6 | |

| Record name | Urazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3232-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazolidine-3,5-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazole-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4VGB8C36D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of urazole?

A1: Urazole, also known as 1,2,4-triazolidine-3,5-dione, has the molecular formula C2H3N3O2 and a molecular weight of 101.08 g/mol. []

Q2: How can I characterize urazole spectroscopically?

A2: Urazole and its derivatives can be characterized using various spectroscopic techniques. Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, helping identify specific functional groups. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed insights into the structure and environment of the hydrogen and carbon atoms within the molecule. [, , , ]

Q3: What makes urazole a versatile building block in organic synthesis?

A3: Urazole's versatility stems from its unique reactivity profile. The three nitrogen atoms present in urazole exhibit substantial bond-making capabilities, enabling diverse reactions like N-alkylation, N-acylation, and cycloadditions. The acidity of the N-H protons (pKa ~ 5-6) allows for facile deprotonation and subsequent functionalization. [, , ]

Q4: How can urazole be used to synthesize sulfonamide derivatives?

A4: Electrochemical synthesis offers a green route to diverse sulfonamides using urazole. Electrochemical reduction of 4-(4-nitrophenyl)urazole in the presence of arylsulfinic acids leads to a Michael-type addition reaction, forming the desired sulfonamides. This paired electrosynthesis can be controlled by adjusting the electrode potential and using mediators like potassium ferrocyanide. []

Q5: Can urazole be used to prepare heterocyclic compounds?

A5: Absolutely! Urazoles serve as valuable precursors in heterocyclic chemistry. For example, their reaction with benzylidene ketones followed by alcoholysis or aminolysis yields tricyclic oxazolidinone derivatives, which are intriguing heterocyclic systems. This strategy can be further extended to synthesize propellane heteroanalogs and 3-cyanoindole derivatives. []

Q6: How can urazole derivatives be oxidized to triazolinediones?

A6: Various oxidizing agents facilitate the conversion of urazoles to their corresponding triazolinediones. These include:

- Combination of inorganic hydrolysable chloride salts and hydrogen peroxide-urea complex (UHP) in the presence of wet SiO2 []

- N,N,2,3,4,5,6-heptachloroaniline []

- Combination of periodic or iodic acids and sodium nitrite in the presence of wet SiO2 []

- Iodogen under heterogeneous conditions []

- Potassium monopersulfate and sodium nitrite in the presence of wet SiO2 []

- Trichloroisocyanuric acid under heterogeneous and solvent-free conditions []

- Various organic solid acids and sodium nitrite []

Q7: Can urazoles be incorporated into polymers?

A7: Yes, urazoles serve as monomers in synthesizing diverse polymers. For instance, polycondensation of 4-cyclohexylurazole with aliphatic diacid chlorides like suberoyl chloride or adipoyl chloride yields novel aliphatic polyamides. These reactions can be tuned to produce soluble polymers by controlling monomer concentration and reaction time. []

Q8: Can urazole units be used to fabricate hydrogels?

A8: The inherent acidity of urazole (pKa 5–6) makes it a valuable building block for hydrogel fabrication. Multi-step reactions, often starting with commercially available polyisocyanates, can lead to the formation of urazole-containing hydrogels with desirable properties like high porosity and swelling capacity. These hydrogels show promise as ion-exchange materials and have potential applications in biomedical fields. [, ]

Q9: How are urazole radicals generated and what are their key properties?

A9: Urazole radicals are typically generated by the oxidation of urazoles. These nitrogen-centered radicals are known for their interesting reactivity, including their ability to dimerize, forming tetrazane structures via N-N bond formation. The equilibrium between the radical and dimer forms can be influenced by factors like substituents on the urazole ring and reaction conditions. [, , ]

Q10: Can urazole radicals be utilized in dynamic covalent chemistry?

A10: Yes, urazole radicals show promise in dynamic covalent chemistry (DCvC). For example, diradical systems derived from appropriately substituted benzene rings linked to two urazole units exhibit intriguing DCvC behavior. At room temperature, they form polymeric networks with gel-like properties, while at elevated temperatures, they predominantly exist as dimeric molecular cages. []

Q11: How can computational chemistry contribute to understanding urazole chemistry?

A11: Computational techniques provide valuable insights into urazole's structure, reactivity, and properties. Density functional theory (DFT) calculations help optimize molecular geometries, predict vibrational frequencies, and understand electronic properties. These calculations also aid in interpreting experimental data like IR and Raman spectra. [, , ]

Q12: Does urazole have any reported biological activity?

A12: While urazole itself may not have prominent biological activity, some of its derivatives have shown promising results. For example, naphthoquinone–urazole hybrids synthesized using a task-specific ionic liquid catalyst exhibited potent antioxidant and in vitro anticancer activity against various cancer cell lines. []

Q13: Can urazole be used in the modification of biomaterials?

A13: Yes, urazole chemistry can be applied to modify biomaterials. For instance, urazole and glutamate, combined with specific solvents, effectively reduce calcification in glutaraldehyde-fixed bovine pericardium, a material used in medical implants. This treatment significantly decreases calcium and inorganic phosphorus deposition without negatively affecting the material's physical properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。